molecular formula C10H13ClFNO B13316146 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline

3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline

Cat. No.: B13316146
M. Wt: 217.67 g/mol
InChI Key: BIQPBTWBUKZUHN-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C₁₀H₁₃ClFNO It is a derivative of aniline, where the aniline ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively, and an N-substituent of 1-methoxypropan-2-yl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline typically involves multiple steps:

    Nitration: The starting material, 3-chloro-4-fluoronitrobenzene, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Alkylation: The resulting 3-chloro-4-fluoroaniline is then alkylated with 1-methoxypropan-2-yl chloride in the presence of a base such as sodium hydroxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoroaniline: A simpler derivative without the N-substituent.

    4-fluoroaniline: Lacks the chlorine atom and N-substituent.

    3-chloroaniline: Lacks the fluorine atom and N-substituent.

Uniqueness

3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring and the N-substituent of 1-methoxypropan-2-yl. This combination of substituents imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H13ClFNO

Molecular Weight

217.67 g/mol

IUPAC Name

3-chloro-4-fluoro-N-(1-methoxypropan-2-yl)aniline

InChI

InChI=1S/C10H13ClFNO/c1-7(6-14-2)13-8-3-4-10(12)9(11)5-8/h3-5,7,13H,6H2,1-2H3

InChI Key

BIQPBTWBUKZUHN-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC(=C(C=C1)F)Cl

Origin of Product

United States

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